Dipyridin-2-ylmethane

Vue d'ensemble

Description

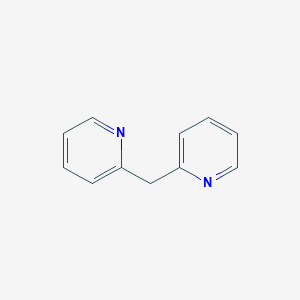

Dipyridin-2-ylmethane is an organic compound with the molecular formula C11H10N2. It is characterized by the presence of two pyridine rings attached to a central methylene group. This compound is known for its ability to act as a bidentate ligand, forming stable complexes with various transition metals. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable compound in both academic and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dipyridin-2-ylmethane can be synthesized through several methods. One common approach involves the reaction of di-2-pyridyl ketone with reducing agents such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group into a methylene group, yielding this compound. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like ethanol or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon, to facilitate the reduction of di-2-pyridyl ketone under hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Decarboxylation and Tautomerization Pathways

Dipyridin-2-ylmethane is a common product of decarboxylation reactions in related carboxylic acids. For example, 2,2-di(pyridin-2-yl)acetic acid (DPA) undergoes spontaneous decarboxylation to form (E)-2-(pyridin-2(1H)-ylidenemethyl)pyridine , which tautomerizes to this compound .

Key Findings :

-

Energy Barriers : DFT calculations (B3LYP/6-311G**) show decarboxylation requires overcoming energy barriers of ~15 kcal/mol .

-

Thermodynamic Stability : The final product (this compound) is thermodynamically favored over tautomers like enediols or enaminones .

-

Kinetic Control : Tautomerization of intermediates is kinetically controlled, favoring this compound formation .

Coordination Chemistry with Transition Metals

This compound acts as a bidentate ligand for luminescent iridium(III) complexes.

Reaction with [Ir(ppy)₂Cl]₂ (ppy = 2-phenylpyridine):

| Reaction Component | Outcome | Conditions |

|---|---|---|

| This compound | Forms [Ir(ppy)₂(L)]⁺ complexes | Reflux in dichloroethane |

| Functionalized Ethers | Stable complexes (e.g., [Ir(ppy)₂(A4)]⁺) | Catalytic cleavage |

Key Observations :

-

Ligand Stability : Ether-functionalized derivatives (e.g., A4 ) form stable complexes without side reactions .

-

Optical Properties : Resulting iridium complexes exhibit strong luminescence due to extended π-conjugation .

Functionalization via Substitution Reactions

This compound derivatives undergo substitution reactions to introduce functional groups:

Comparative Reaction Analysis

Mechanistic Insights

Applications De Recherche Scientifique

Ligand for Organometallic Complexes

Dipyridin-2-ylmethane serves as a crucial ligand in the formation of organometallic complexes. Its ability to coordinate with various metal centers enhances the stability and reactivity of these complexes.

Key Findings:

-

Luminescent Iridium Complexes: Recent studies have demonstrated that this compound derivatives can be utilized to create luminescent iridium complexes. These complexes exhibit strong photoluminescence, making them suitable for applications in electroluminescent devices and fluorescent sensors .

Complex Ligand Photoluminescence [Ir(ppy)₂(B1)]⁺ B1 (dipyridin-2-ylmethanol derivative) Blue luminescence at ~500 nm [Ir(ppy)₂(A4)]⁺ A4 (another derivative) Similar emission profile

Catalysis

The compound has also been employed in catalysis, particularly in copper-catalyzed reactions. Its presence as a ligand has been shown to influence the regioselectivity of reactions involving iodonium ylides.

Case Study: Regiodivergent Rearrangements

-

In a study on copper-catalyzed rearrangements, this compound facilitated the formation of α-iodoesters through both [2,3]- and [1,2]-rearrangements. The choice of ligand significantly affected the reaction pathway and product distribution, showcasing its potential in synthetic organic chemistry .

Reaction Type Ligand Used Yield (%) Regioselectivity [2,3]-Rearrangement 2,2′-Dipyridyl >95 High [1,2]-Rearrangement Phosphine - Low

Material Science

This compound derivatives are being explored for their electronic properties, which are critical for developing new materials in photonics and nanotechnology.

Applications:

- Electroluminescent Devices: The synthesized iridium complexes based on this compound have potential applications in OLEDs (Organic Light Emitting Diodes) due to their efficient light emission properties .

Biological Applications

Emerging research indicates that this compound derivatives may also find applications in biological systems as fluorescent probes or sensors due to their luminescent properties.

Mécanisme D'action

The mechanism of action of dipyridin-2-ylmethane primarily involves its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the pyridine rings. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. In biological systems, this compound derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

2,2’-Bipyridine: Like dipyridin-2-ylmethane, 2,2’-bipyridine is a bidentate ligand with two pyridine rings. in 2,2’-bipyridine, the pyridine rings are directly connected by a single bond, whereas in this compound, they are connected by a methylene group.

1,10-Phenanthroline: This compound also features two nitrogen atoms capable of coordinating with metal ions. It has a more rigid structure compared to this compound due to the fused ring system.

Uniqueness of this compound: The presence of a methylene group in this compound provides greater flexibility in its structure compared to 2,2’-bipyridine and 1,10-phenanthroline. This flexibility can influence the coordination geometry and reactivity of the metal complexes formed with this compound, making it a unique and valuable ligand in various applications.

Activité Biologique

Dipyridin-2-ylmethane (C₁₁H₁₀N₂) is an organic compound characterized by two pyridine rings connected to a central methylene group. This unique structure enables it to act as a bidentate ligand, forming stable complexes with various transition metals, which has significant implications for its biological activity. This article explores the biological activities of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential applications in drug development.

This compound is notable for its ability to form chelating complexes, particularly with transition metals such as iridium. These complexes exhibit luminescent properties, which are exploited in various applications including sensors and drug delivery systems. The compound's mode of action primarily involves its interaction with biological targets through chelation, influencing biochemical pathways related to cell signaling and metabolism.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 174.21 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 60-62 °C |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that certain metal complexes formed with this compound derivatives demonstrate enhanced activity compared to the free ligands.

Case Study: Antimicrobial Efficacy

A study conducted by Ibragimov et al. (2017) investigated the antibacterial activity of this compound complexes against several pathogens. The results showed that metal complexes exhibited higher antibacterial activity than their corresponding ligands, with MIC values as low as 39 µg/L against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been a significant focus of research. Complexes formed with this compound have been shown to induce apoptosis in various cancer cell lines, including lung and colon cancer cells. The mechanism involves the disruption of cellular processes and induction of cell cycle arrest.

Table 2: Anticancer Activity of this compound Complexes

| Complex Type | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Mn(II) Complex | Lung Cancer Cells | 8.82 |

| Cu(II) Complex | Colon Cancer Cells | 20 |

| Ni(II) Complex | Lung Cancer Cells | 40.26 |

Research Findings and Applications

- Coordination Chemistry : this compound is extensively used in coordination chemistry to synthesize luminescent iridium complexes that are being explored for their potential in photodynamic therapy .

- Drug Development : The compound serves as a scaffold for designing new therapeutic agents, particularly in the context of developing anticancer drugs . Its ability to form stable metal complexes enhances its potential as a drug candidate.

- Material Science : Beyond biological applications, this compound and its derivatives are utilized in developing materials with specific optical and electronic properties, such as luminescent materials and molecular sensors .

Propriétés

IUPAC Name |

2-(pyridin-2-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-3-7-12-10(5-1)9-11-6-2-4-8-13-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGSYTXAREMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150317 | |

| Record name | Pyridine, 2,2'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-37-2 | |

| Record name | 2,2′-Methylenebis[pyridine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,2'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,2'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2,2'-methylenebis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of π systems like phenyl, allyl, and ethynyl groups into the dipyridin-2-ylmethane ether ligands influence the luminescent properties of the resulting iridium complexes?

A1: The research [] demonstrates that incorporating conjugated π systems, such as phenyl, allyl, and ethynyl groups, between the this compound chelating portion and the terminal nitrogen-containing group significantly impacts the luminescence of the resulting iridium complexes. These π systems act as "molecular wires," extending the electronic conjugation within the ligand structure. This extension influences the energy levels within the complex, leading to a shift in the emitted light towards the blue region of the spectrum. Furthermore, DFT calculations confirm the significant role of these conjugated systems in dictating the optical and electrochemical properties of the final complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.